molecular formula C20H17ClN2OS B11321954 4-(benzylsulfanyl)-1-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-(benzylsulfanyl)-1-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11321954
M. Wt: 368.9 g/mol
InChI Key: JHGJKPAXSGVHTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(BENZYLSULFANYL)-1-(4-CHLOROPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that belongs to the class of cyclopenta[d]pyrimidines This compound is characterized by the presence of a benzylsulfanyl group and a chlorophenyl group attached to a cyclopenta[d]pyrimidine core

Preparation Methods

The synthesis of 4-(BENZYLSULFANYL)-1-(4-CHLOROPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a chlorophenyl-substituted cyclopentanone with a benzylsulfanyl-substituted pyrimidine derivative under specific reaction conditions. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acids or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(BENZYLSULFANYL)-1-(4-CHLOROPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but studies suggest that it may interfere with signal transduction pathways and cellular processes .

Comparison with Similar Compounds

When compared to similar compounds, such as 2-(BENZYLSULFANYL)-4-CHLOROTHIENO[3,2-D]PYRIMIDINE and other benzylsulfanyl-substituted pyrimidines, 4-(BENZYLSULFANYL)-1-(4-CHLOROPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE stands out due to its unique cyclopenta[d]pyrimidine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H17ClN2OS

Molecular Weight

368.9 g/mol

IUPAC Name

4-benzylsulfanyl-1-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C20H17ClN2OS/c21-15-9-11-16(12-10-15)23-18-8-4-7-17(18)19(22-20(23)24)25-13-14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8,13H2

InChI Key

JHGJKPAXSGVHTG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.